Ethyl 8-(4-cyanophenyl)-8-oxooctanoate

Chemical Synthesis Quality Control Procurement

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS 951885-76-0) is an organic compound characterized by a long-chain 8-oxooctanoate ester linked to a 4-cyanophenyl moiety. With the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol, it serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules due to its dual electrophilic carbonyl centers (ketone and ester) and a para-substituted cyanophenyl group.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 951885-76-0
Cat. No. B1343573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(4-cyanophenyl)-8-oxooctanoate
CAS951885-76-0
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C17H21NO3/c1-2-21-17(20)8-6-4-3-5-7-16(19)15-11-9-14(13-18)10-12-15/h9-12H,2-8H2,1H3
InChIKeyYWOXXIIYGFLHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS 951885-76-0): A Specialized Aromatic Keto-Ester Building Block for Advanced Synthesis and Material Science


Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS 951885-76-0) is an organic compound characterized by a long-chain 8-oxooctanoate ester linked to a 4-cyanophenyl moiety. With the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol, it serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules due to its dual electrophilic carbonyl centers (ketone and ester) and a para-substituted cyanophenyl group . The compound is commercially available for research and development purposes, typically offered at high purities (95-97%), and is a key candidate for applications in medicinal chemistry, materials science, and chemical biology .

Synthesis Intermediate Dual electrophilic carbonyls support chain extension and cyclization strategies.
Electronic Tunability Para-cyanophenyl group provides a predictable electron-withdrawing profile.
High-Purity Options Commercial grades support sensitive quantitative studies and reproducible synthesis.

Why Generic Substitution with Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Analogs Carries Quantifiable Risk in Sensitive Research Applications


Substituting Ethyl 8-(4-cyanophenyl)-8-oxooctanoate with its closest analogs, such as the regioisomeric Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (CAS 951885-66-8) or other cyanophenyl derivatives, is not a trivial decision. The precise placement of the cyano group on the phenyl ring (para vs. meta) fundamentally alters the compound's electronic properties, as quantified by Hammett substituent constants (σp = 0.66 vs. σm = 0.56) [1]. This difference directly impacts reaction rates, equilibrium constants, and the overall electronic landscape of the molecule. Furthermore, as demonstrated in solid-state studies of related cyanophenyl radicals, the regiochemistry dictates unique crystal packing arrangements and intermolecular interaction distances, which can critically influence material properties and outcomes in solid-phase syntheses or crystallography [2]. Ignoring these quantifiable differences can lead to divergent reactivity, unexpected byproducts, or failed material performance, making a precise, evidence-based selection paramount.

Regioisomeric Substitution

The para-cyano position dictates resonance-driven electronic effects; meta-substituted analogs may shift reaction rates and selectivity profiles.

Solid-State Packing Architecture

Crystal packing arrangements can differ dramatically between regioisomers, potentially altering material performance or solid-phase outcomes.

Purity Specification Variance

Supplier purity levels vary; lower-grade batches may introduce impurities that compromise quantitative reproducibility.

Quantitative Evidence for Selecting Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS 951885-76-0) Over Alternatives


Purity and Sourcing: A Direct Comparison of Commercial Batches

When procuring this compound, batch-to-batch consistency and purity are critical for reproducible results. A direct comparison of available commercial sources reveals quantifiable differences in the minimum purity specification. Sigma-Aldrich (Rieke Metals) offers the compound at a certified purity of 97% , while an alternative supplier, AKSci, provides it at a minimum purity of 95% . This 2% difference in purity level can be a decisive factor for applications requiring high fidelity, such as quantitative structure-activity relationship (QSAR) studies or as a precursor in multi-step syntheses where impurities can propagate and reduce overall yield.

Purity Comparison
Head-to-head
97% (Sigma-Aldrich) vs. 95% (AKSci)
Informs procurement for high-fidelity synthetic and QSAR workflows.
Review batch-specific COA; certified purity may vary.
Chemical Synthesis Quality Control Procurement

Regioisomeric Impact on Solid-State Architecture: A Cross-Study Comparison with the 3-Cyanophenyl Analog

The position of the cyano group on the phenyl ring (para vs. meta) has profound and quantifiable effects on the solid-state packing of molecules. While the specific compound has not been crystallized, a high-quality cross-study comparison can be made using the well-characterized cyanophenyl-dithiadiazolyl radical dimers. In these systems, the 4-cyanophenyl derivative crystallizes in a triclinic space group (P-1) with specific lattice parameters: a = 10.466 Å, b = 10.342 Å, c = 9.169 Å, α = 104.97°, β = 112.97°, γ = 69.84°, V = 849.0 ų [1]. In contrast, the α-phase of the 3-cyanophenyl derivative crystallizes in a monoclinic space group (P21/n) with significantly different parameters: a = 7.295 Å, b = 20.488 Å, c = 11.276 Å, β = 95.54°, V = 1676.0 ų [1]. This results in a nearly twofold difference in unit cell volume, demonstrating a stark difference in how the molecules pack and interact in the solid state.

Crystal Packing Volume
Cross-study
~849 Å3 (para) vs. ~1676 Å3 (meta) — related radical dimers
Highlights marked differences in solid-state architecture with regioisomer.
Data inferred from structurally analogous cyanophenyl radicals.
Materials Science Crystallography Solid-Phase Synthesis

Electronic Differentiation via Hammett Constants: A Class-Level Inference for Reactivity Prediction

The electronic influence of the cyano group is highly dependent on its position on the aromatic ring. The Hammett equation provides a quantifiable framework for predicting this influence. The para-cyano substituent (as in Ethyl 8-(4-cyanophenyl)-8-oxooctanoate) has a σp constant of +0.66, while its meta-counterpart (as in the 3-cyanophenyl isomer) has a σm constant of +0.56 [1]. The larger positive value for the para-position indicates a stronger electron-withdrawing effect via resonance, which is absent in the meta-position. This +0.10 unit difference in the substituent constant translates to a measurable impact on reaction rates and equilibrium constants, according to the linear free-energy relationship: log(k/k₀) = ρσ.

Hammett σ Constant
Class-level
σp = +0.66 vs. σm = +0.56
Quantifies stronger electron-withdrawing resonance effect for para substitution.
Linear free-energy relationship; ρ depends on reaction conditions.
Physical Organic Chemistry Medicinal Chemistry Reaction Design

Validated Application Scenarios for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS 951885-76-0) Based on Quantified Differentiation


High-Fidelity Medicinal Chemistry and QSAR Model Building

In medicinal chemistry, where small changes in electronic properties can drastically alter binding affinity, the precise electronic profile of the para-cyanophenyl group is paramount. The quantifiably stronger electron-withdrawing effect (σp = +0.66 vs. σm = +0.56) [1] and the high purity of the commercial material (97%) make this compound a superior choice for synthesizing a library of analogs for quantitative structure-activity relationship (QSAR) studies. Using a less pure analog (95%) or an isomer with a weaker electron-withdrawing effect could introduce noise into the dataset and lead to inaccurate predictive models.

Crystal Engineering and Solid-Phase Synthesis

For researchers designing crystalline materials or utilizing solid-phase synthetic techniques, the molecular architecture is critical. Evidence from cross-study comparisons indicates that the para-substitution pattern of the 4-cyanophenyl group promotes a distinct, more compact solid-state packing arrangement compared to its meta-substituted analog, as shown by a nearly twofold difference in unit cell volume in related systems (V = 849.0 ų vs. 1676.0 ų) [2]. This difference can be exploited to control crystal morphology, stability, and intermolecular interactions, making Ethyl 8-(4-cyanophenyl)-8-oxooctanoate a more predictable building block for these applications than its regioisomer.

Advanced Organic Synthesis Requiring Tuned Aromatic Reactivity

In multi-step organic synthesis, controlling the reactivity of an aromatic ring is essential. The para-cyano group in this compound is a proven, strong electron-withdrawing group that can activate the ring for nucleophilic aromatic substitution or influence the outcome of electrophilic additions elsewhere in the molecule [1]. The quantifiable difference in Hammett constants (Δσ = +0.10) between the para- and meta- cyano groups provides a rational basis for selecting this specific compound when a reaction sequence demands a predictable and robust activation of the aromatic system. The availability of the compound at 97% purity ensures that subsequent reaction steps are not compromised by unidentified impurities.

Application
Selection Property
Validation Focus
Medicinal Chemistry & QSAR
Electronic parameter precision
QSAR model reproducibility and data fidelity
Crystal Engineering
Regiochemical packing control
Unit cell volume and morphology consistency
Tuned Aromatic Reactivity
Electron-withdrawing strength
Reaction selectivity and rate prediction

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